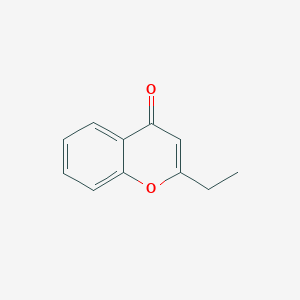
2-ethyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a benzene ring fused to a dihydropyranone ring, with an ethyl group attached at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This method includes the reaction of substituted phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. The reaction is carried out under reflux conditions, usually at temperatures ranging from 75°C to 80°C, for 1 to 1.5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and cost-effectiveness. The isolation and purification processes involve crystallization and recrystallization techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-ethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed: The major products formed from these reactions include substituted chromones, dihydrochromenones, and various functionalized derivatives, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
2-ethyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological studies.
Medicine: Due to its anticancer, anti-inflammatory, and antioxidant properties, this compound is explored for potential therapeutic applications.
Industry: It is used in the development of cosmetic formulations for skin and hair care, owing to its anti-inflammatory and wound-healing properties
Wirkmechanismus
The mechanism of action of 2-ethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates the activity of cyclooxygenase enzymes.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the ethyl group at the second position but shares a similar structural framework.
Chromone: Differs by having a double bond between the second and third carbon atoms.
Flavanone: Contains a saturated pyran ring instead of the unsaturated chromenone structure.
Uniqueness: 2-ethyl-4H-chromen-4-one is unique due to the presence of the ethyl group, which enhances its lipophilicity and biological activity. This structural modification leads to improved pharmacokinetic properties and a broader spectrum of biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
14736-30-2 |
|---|---|
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
2-ethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
KTVKQTNGWVJHFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Kanonische SMILES |
CCC1=CC(=O)C2=CC=CC=C2O1 |
Synonyme |
2-ethyl-4H-1-Benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




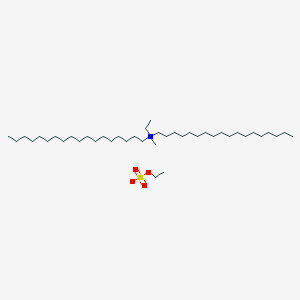
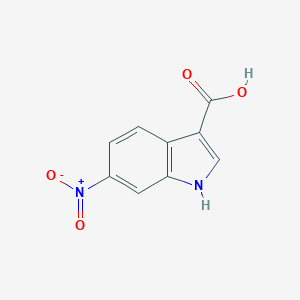
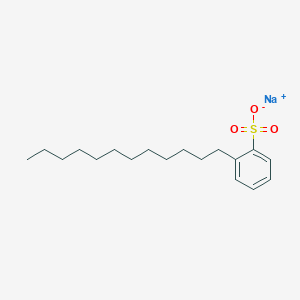

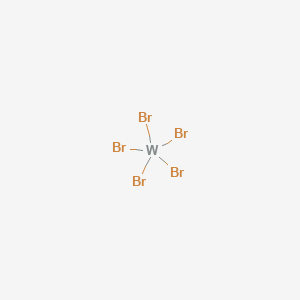

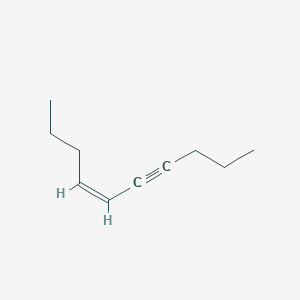
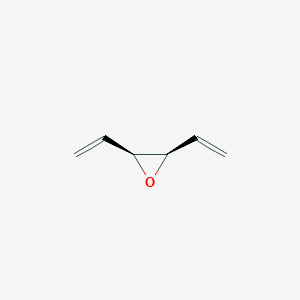
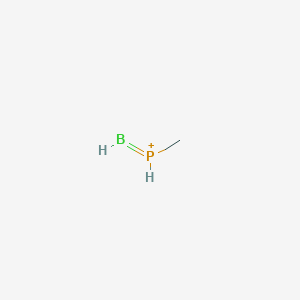


![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)
